Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

Catalog No.
S1906117
CAS No.
53833-85-5
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methyle...

CAS Number

53833-85-5

Product Name

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

IUPAC Name

[(1S,3R,5S)-4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl] acetate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3/t10-,11-,12+/m1/s1

InChI Key

PBWRFXQNNGSAQG-UTUOFQBUSA-N

SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)OC(=O)C

The exact mass of the compound Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Natural Product Chemistry:

Sabinyl acetate is a naturally occurring ester found in some plants, particularly in certain conifers []. Research in natural product chemistry focuses on isolating, identifying, and characterizing these natural compounds to understand their biological functions and potential applications []. Studies have identified Sabinyl acetate in the essential oils of some Cupressaceae species, such as Thuja orientalis (oriental arborvitae) [].

Biological Activity Exploration:

Some research has explored the potential biological activity of Sabinyl acetate. However, information in this area is limited. There are indications that Sabinyl acetate might possess insecticidal properties, but more research is needed to confirm this and understand its mechanism of action [].

Organic Synthesis:

The unique structure of Sabinyl acetate makes it an interesting molecule for organic synthesis research. Organic synthesis involves the design and creation of new organic compounds with desired properties. Studies have explored the synthesis of Sabinyl acetate and its derivatives to understand their reactivity and potential applications in material science or drug discovery [].

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- is a bicyclic organic compound characterized by its unique structural framework. The compound has the molecular formula C10H16O2C_{10}H_{16}O_2 and features a bicyclo[3.1.0]hexane core with an alcohol functional group and an acetate moiety. This structure contributes to its distinct chemical properties and reactivity.

The bicyclo[3.1.0]hexane system includes a cyclopropane ring fused to a cyclobutane ring, resulting in significant ring strain that influences the compound's reactivity and conformational dynamics. This compound is related to thujone, a compound found in various essential oils, and is known for its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group may be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight the versatility of bicyclo(3.1.0)hexan-3-ol in organic synthesis and its potential utility in generating complex molecular architectures.

Research indicates that bicyclo(3.1.0)hexan-3-ol exhibits notable biological activity, particularly in the context of medicinal chemistry:

  • Therapeutic Potential: The compound has been investigated for its potential therapeutic applications, including its role as a precursor for bioactive compounds that may interact with biological targets such as enzymes and receptors .
  • Cellular Effects: Studies suggest that derivatives of bicyclo(3.1.0)hexan-3-ol can influence cellular processes, including apoptosis in cancer cell lines by modulating gene expression related to cell survival and death pathways.

The synthesis of bicyclo(3.1.0)hexan-3-ol typically involves several methodologies:

  • (3 + 2) Annulation: A common synthetic route involves the annulation of cyclopropenes with cyclopropylanilines, often facilitated by photoredox catalysts under blue LED irradiation, yielding high diastereoselectivity and good yields .
  • Brown Oxidation: Another method includes the oxidation of cis-bicyclo(3.1.0)hexan-3-ol to yield bicyclo(3.1.0)hexan-3-one using chromium-based oxidizing agents, demonstrating high efficiency in transforming the alcohol into a ketone.

These synthetic strategies are crucial for producing bicyclo(3.1.0)hexan-3-ol derivatives that can be further explored for their biological and chemical properties.

Bicyclo(3.1.0)hexan-3-ol finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals and bioactive compounds, particularly those targeting central nervous system disorders due to its structural resemblance to known psychoactive substances .
  • Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules, contributing to advancements in synthetic methodologies and the development of new materials.

Interaction studies of bicyclo(3.1.0)hexan-3-ol have revealed insights into its binding affinity with various biological targets:

  • Receptor Binding: Research indicates that derivatives of this compound can exhibit selective binding properties to certain receptors, which may lead to reduced off-target effects compared to more flexible structures like phencyclidine .
  • Enzyme Interactions: The compound has shown potential interactions with cytochrome P450 enzymes involved in drug metabolism, influencing pharmacokinetics and therapeutic efficacy .

These studies underscore the importance of bicyclo(3.1.0)hexan-3-ol in drug discovery and development.

Several compounds share structural similarities with bicyclo(3.1.0)hexan-3-ol, each showcasing unique properties:

Compound NameStructure TypeNotable Features
Bicyclo[3.1.0]hexan-3-oneBicyclic KetoneHigh ring strain; used in organic synthesis
ThujoneMonoterpeneFound in wormwood; known psychoactive properties
Bicyclo[2.2.1]heptan-2-oneBicyclic KetoneLess strained; used in flavoring
Bicyclo[4.2.0]octan-4-oneBicyclic KetoneUnique structure; studied for chemical reactivity

Bicyclo(3.1.0)hexan-3-ol stands out due to its specific structural features that confer unique reactivity patterns and biological activities not seen in its analogs.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

53833-85-5

Wikipedia

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

Dates

Last modified: 04-15-2024

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